molecular formula C25H25N2O6P B11400684 Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11400684
M. Wt: 480.4 g/mol
InChI Key: KUIBIVBSLSIZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps, including the formation of the benzodioxole moiety, the naphthalene ring, and the oxazole ring. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions to form the carbon-nitrogen bonds . The reaction conditions often include the use of bases such as cesium carbonate and ligands like BINAP to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including prostate, pancreatic, and leukemia cells . The compound’s mechanism of action involves the disruption of microtubule assembly, leading to cell cycle arrest and apoptosis .

Medicine

In medicine, DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is being investigated for its potential as a therapeutic agent. Its ability to target specific molecular pathways makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of polymers and other materials with enhanced stability and functionality.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE stands out due to its combination of a benzodioxole moiety, a naphthalene ring, and an oxazole ring. This unique structure provides enhanced stability and allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and application.

Properties

Molecular Formula

C25H25N2O6P

Molecular Weight

480.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-diethoxyphosphoryl-2-naphthalen-1-yl-1,3-oxazol-5-amine

InChI

InChI=1S/C25H25N2O6P/c1-3-31-34(28,32-4-2)25-24(26-15-17-12-13-21-22(14-17)30-16-29-21)33-23(27-25)20-11-7-9-18-8-5-6-10-19(18)20/h5-14,26H,3-4,15-16H2,1-2H3

InChI Key

KUIBIVBSLSIZCE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)NCC4=CC5=C(C=C4)OCO5)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.